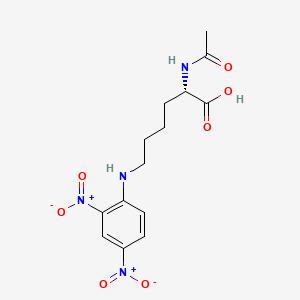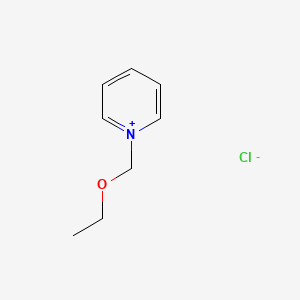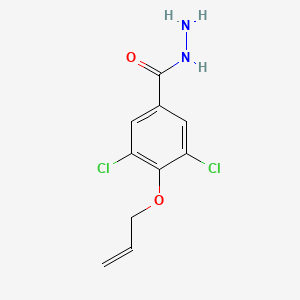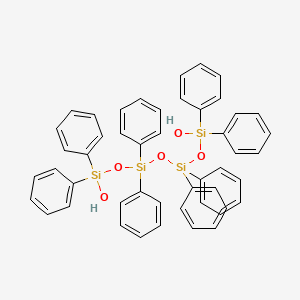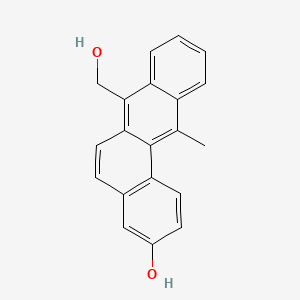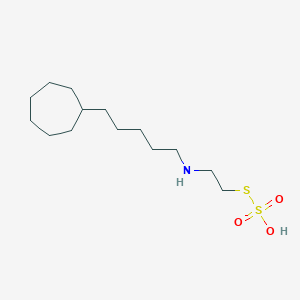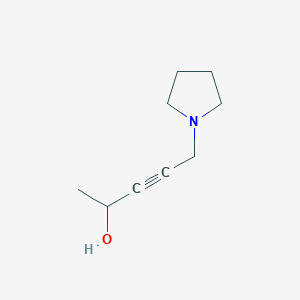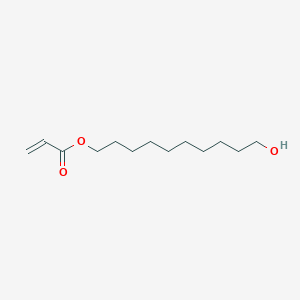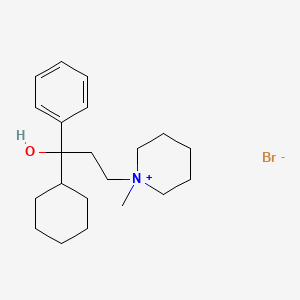
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is a quaternary ammonium compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a piperidinium core substituted with a cyclohexyl, a hydroxy, and a phenyl group, making it a versatile molecule for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with phenylpropanol in the presence of a base such as sodium hydroxide to form 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide.
Quaternization Reaction: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable solvent like acetonitrile to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products:
Oxidation: 1-(3-Cyclohexyl-3-oxo-3-phenylpropyl)-1-methylpiperidinium bromide.
Reduction: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide.
Substitution: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium chloride.
Aplicaciones Científicas De Investigación
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide involves its interaction with cellular receptors and enzymes. The compound is known to bind to muscarinic acetylcholine receptors, inhibiting their activity. This leads to a reduction in the secretion of gastric acids and a decrease in gastrointestinal motility. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved include the inhibition of adenylate cyclase and modulation of potassium channels.
Comparación Con Compuestos Similares
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride
Comparison: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is unique due to its specific piperidinium core, which imparts distinct chemical and biological properties. Compared to its pyrrolidinium analogs, the piperidinium compound exhibits different binding affinities and pharmacokinetic profiles, making it a valuable molecule for targeted applications in medicinal chemistry and drug development.
Propiedades
Número CAS |
21100-34-5 |
|---|---|
Fórmula molecular |
C21H34BrNO |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;bromide |
InChI |
InChI=1S/C21H34NO.BrH/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HBVVNVMAXNAIMK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



